3-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrazin-2-amine
Description
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Properties
IUPAC Name |
3-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2/c1-13(6-7(14-2)15-3)9-8(10)11-4-5-12-9/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHNPEHXKQGVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)C1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its role as an enzyme inhibitor and neuroprotective agent.
- Molecular Formula : CHClNO
- Molecular Weight : 195.64 g/mol
- CAS Number : 53265-29-5
Synthesis
The synthesis of this compound typically involves the chlorination of a pyrazinamine precursor followed by alkylation with a suitable ether. The following table summarizes the key steps involved in the synthesis:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Chlorination | Pyrazinamine + Cl | Room temperature |
| 2 | Alkylation | Chlorinated pyrazinamine + 2,2-dimethoxyethyl bromide | Base (e.g., KCO), solvent (e.g., DMF) |
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. The following data illustrates its inhibitory potency compared to known AChE inhibitors:
| Compound | IC (µM) |
|---|---|
| Donepezil | 0.53 |
| This compound | 4.0 |
The compound demonstrated a competitive inhibition mechanism against AChE, suggesting its structural compatibility with the enzyme's active site.
Neuroprotective Effects
In vitro studies using PC12 cells exposed to amyloid-beta (Aβ) toxicity showed that the compound significantly reduced cell death and tau hyperphosphorylation at concentrations up to 30 µM. This neuroprotective effect is attributed to the upregulation of heat shock protein 70 (HSP70), which plays a crucial role in cellular stress responses.
Case Studies
-
Alzheimer's Disease Model : A study examined the effects of this compound on cultured neurons subjected to Aβ-induced toxicity. The results indicated a substantial decrease in apoptosis markers and an increase in cell viability.
- Methodology : PC12 cells were treated with varying concentrations of the compound prior to exposure to Aβ.
- Results : At 30 µM, cell viability increased by approximately 40% compared to untreated controls.
- Antioxidant Activity : The compound was also evaluated for its antioxidant properties using DPPH and ABTS assays. It exhibited moderate scavenging activity, indicating potential for broader therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
